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molecular formula C12H13F2NO B7867581 1-(2,4-Difluorobenzyl)piperidin-4-one

1-(2,4-Difluorobenzyl)piperidin-4-one

Cat. No. B7867581
M. Wt: 225.23 g/mol
InChI Key: XVJBJRPSLASMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921563B2

Procedure details

28.20 g (0.125 mol) of 2,4-difluorobenzyl bromide was weighed, to which 200 mL of dichloromethane was added and then 62.00 g (0.404 mol) of 4-piperidone hydrochloride monohydrate was added under stirring. And then 86.00 g (0.850 mol) of triethylamine was added dropwise at a bath temperature of 30-40° C. under stirring. After the addition, the reaction was heated, refluxed and reacted overnight. On the next day, the reaction was cooled, filtered to removed solid, washed in sequence with dichloromethane and ethyl ether, combined, washed with water and dried, and the solvent was recovered to obtain 61.10 g of crude product (73.3%), 1H-NMR (CDCl3, ppm) δ: 7.31-7.33 (5H, m), 3.56 (2H, s), 2.64 (2H, s), 2.53-2.62 (4H, m), 1.52-1.86 (4H, m); which was used directly in the next step of reaction.
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step Two
Quantity
86 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
73.3%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH2:4]Br.O.Cl.[NH:13]1[CH2:18][CH2:17][C:16](=[O:19])[CH2:15][CH2:14]1.C(N(CC)CC)C>ClCCl>[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH2:4][N:13]1[CH2:18][CH2:17][C:16](=[O:19])[CH2:15][CH2:14]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
28.2 g
Type
reactant
Smiles
FC1=C(CBr)C=CC(=C1)F
Step Two
Name
Quantity
62 g
Type
reactant
Smiles
O.Cl.N1CCC(CC1)=O
Step Three
Name
Quantity
86 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
under stirring
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
CUSTOM
Type
CUSTOM
Details
reacted overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
On the next day, the reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to removed solid
WASH
Type
WASH
Details
washed in sequence with dichloromethane and ethyl ether
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was recovered

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CN2CCC(CC2)=O)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 61.1 g
YIELD: PERCENTYIELD 73.3%
YIELD: CALCULATEDPERCENTYIELD 217%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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